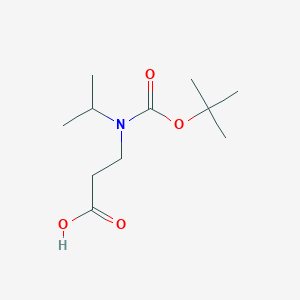

N-Boc-3-isopropylamino-propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8(2)12(7-6-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIAMBQPKZBCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183697 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(1-methylethyl)-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917202-02-9 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(1-methylethyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917202-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(1-methylethyl)-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc 3 Isopropylamino Propionic Acid and Its Precursors

Direct N-Boc Protection Strategies of 3-isopropylamino-propionic Acid

The most straightforward route to N-Boc-3-isopropylamino-propionic acid involves the direct protection of the secondary amine in 3-isopropylamino-propionic acid. This process requires careful selection of reagents and conditions to ensure high chemoselectivity, favoring reaction at the amine over the carboxylic acid group. libretexts.org The protection of amino groups is a critical step in the synthesis of polyfunctional molecules, preventing undesired side reactions. nih.govwikipedia.org

Optimization of Chemoselective N-Protection Conditions

The key challenge in the direct N-Boc protection of 3-isopropylamino-propionic acid is to achieve chemoselectivity for the secondary amine in the presence of the carboxylic acid functionality. The inherent nucleophilicity of the amine allows it to react preferentially with electrophilic Boc-donating reagents. total-synthesis.com Optimization of reaction conditions typically involves controlling the pH. The reaction is often performed under basic conditions, which deprotonates the ammonium salt of the amino acid, liberating the free amine for reaction while keeping the carboxylic acid as a carboxylate salt, which is less nucleophilic. Common bases used include sodium hydroxide, sodium bicarbonate, or triethylamine (TEA). total-synthesis.com The goal is to maximize the yield of the desired N-Boc product while minimizing side reactions, such as the formation of mixed anhydrides from the reaction of the Boc reagent with the carboxylate.

Investigation of Different Boc-donating Reagents and Catalytic Systems

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. masterorganicchemistry.comrsc.orgfishersci.co.uk Its widespread use is due to its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and carbon dioxide). total-synthesis.com Other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and tert-butyl azidoformate (Boc-N₃) can also be used, but Boc₂O is generally preferred for its efficiency and safety. organic-chemistry.org

Various catalytic systems have been developed to enhance the efficiency of N-tert-butoxycarbonylation. nih.gov While the reaction can proceed with a simple base, catalysts are often employed to accelerate the process, especially for less reactive or sterically hindered amines. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst. wikipedia.org Lewis acids, such as yttria-zirconia, have also been shown to effectively promote the reaction. semanticscholar.org Interestingly, for many substrates, the reaction proceeds efficiently without any catalyst, particularly under aqueous or solvent-free conditions, which aligns with the principles of green chemistry. nih.govresearchgate.net

| Boc-Donating Reagent | Catalyst/Base | Typical Solvent | Key Characteristics |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | NaOH / NaHCO₃ | Dioxane/Water, THF/Water | Standard Schotten-Baumann conditions, good for amino acids. |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol, DMF | Anhydrous conditions suitable for water-sensitive substrates. |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile, Dichloromethane (B109758) | Highly efficient catalysis, accelerates reaction for hindered amines. wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Yttria-Zirconia | Acetonitrile | Heterogeneous Lewis acid catalyst, easily recoverable. semanticscholar.org |

| Di-tert-butyl dicarbonate (Boc₂O) | None (Catalyst-Free) | Water/Acetone or Solvent-Free | Environmentally benign, simple workup, often high yielding. nih.govresearchgate.net |

Solvent Effects and Reaction Kinetics in N-Boc Formations

The choice of solvent can significantly influence the rate and outcome of N-Boc protection. Protic solvents like water and methanol can participate in the reaction by stabilizing intermediates and increasing the solubility of amino acid substrates. wordpress.com A common system involves a mixture of water and an organic solvent such as dioxane or tetrahydrofuran (THF), which facilitates the interaction between the water-soluble amino acid and the organic-soluble Boc₂O. nih.gov Aprotic solvents like acetonitrile and dichloromethane are also widely used, often in conjunction with an organic base like triethylamine. fishersci.co.uk

Recent research has focused on more environmentally friendly conditions. researchgate.net Water-mediated catalyst-free N-Boc protection has been shown to be highly efficient for a variety of amines. nih.gov Solvent-free, or neat, conditions have also been successfully employed, often requiring only gentle heating. researchgate.net These methods reduce waste and simplify product isolation. The reaction kinetics are typically second-order, dependent on the concentrations of both the amine and the Boc-donating reagent. The rate is enhanced by catalysts that increase the electrophilicity of the Boc₂O or the nucleophilicity of the amine.

Multi-Step Synthesis Pathways Involving the Isopropylamino Moiety and Propionic Acid Backbone

An alternative to direct protection is the construction of the this compound molecule from simpler, readily available starting materials. These multi-step syntheses offer flexibility and are particularly useful when the precursor, 3-isopropylamino-propionic acid, is not commercially available or is expensive. Common strategies include Michael additions and reductive aminations to form the core β-amino acid structure. illinois.edu

Introduction of the β-Amino Functionality via Michael Addition Reactions

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for forming the carbon-nitrogen bond required for β-amino acids. rsc.orgresearchgate.net In this approach, isopropylamine (B41738) acts as the nucleophile, adding to an acrylic acid derivative, such as methyl acrylate or ethyl acrylate.

The reaction can be performed under various conditions, including solvent-free environments or with the use of catalysts to promote the addition. rsc.org The resulting product is a β-amino ester (e.g., methyl 3-(isopropylamino)propanoate). This intermediate can then be subjected to two subsequent steps: hydrolysis of the ester to the carboxylic acid and N-Boc protection of the secondary amine, as described in section 2.1. The order of these steps can sometimes be interchanged. This pathway is a highly effective strategy for preparing a wide range of β-amino acid derivatives. benthamdirect.com

| Amine Nucleophile | Michael Acceptor | Conditions | Intermediate Product |

|---|---|---|---|

| Isopropylamine | Methyl Acrylate | Neat (Solvent-free), Room Temp. | Methyl 3-(isopropylamino)propanoate |

| Isopropylamine | Ethyl Acrylate | Methanol, Room Temp. | Ethyl 3-(isopropylamino)propanoate |

| Isopropylamine | t-Butyl Acrylate | Lewis Acid Catalyst (e.g., InCl₃) | t-Butyl 3-(isopropylamino)propanoate |

| Isopropylamine | Acrylonitrile | Water, Room Temp. | 3-(Isopropylamino)propanenitrile |

Reductive Amination Strategies for Isopropylamine Incorporation

Reductive amination is another cornerstone of amine synthesis, providing a highly versatile method for forming carbon-nitrogen bonds. masterorganicchemistry.comwikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com

To synthesize 3-isopropylamino-propionic acid derivatives, a suitable three-carbon carbonyl precursor is required. A common starting material is a β-keto ester, such as ethyl acetoacetate, or a β-aldehyde ester. The reaction proceeds by condensing the carbonyl group with isopropylamine to form an iminium ion, which is then immediately reduced. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this transformation because they are selective for the protonated imine over the starting ketone or aldehyde. masterorganicchemistry.com This one-pot procedure avoids the isolation of the unstable imine intermediate and typically provides high yields of the desired β-amino ester, which can then be N-Boc protected and hydrolyzed. youtube.com

Chain Elongation Approaches (e.g., Arndt-Eistert Homologation Alternatives)

Chain elongation, or homologation, involves extending a carbon chain by one or more atoms. The Arndt-Eistert synthesis is a classic and widely used method for the one-carbon homologation of carboxylic acids, frequently applied to convert α-amino acids into their corresponding β-amino acid counterparts. wikipedia.orglibretexts.orgchemeurope.com The process begins with the conversion of an N-protected α-amino acid into an acid chloride, which then reacts with diazomethane to form a diazoketone intermediate. libretexts.org The crucial step is the subsequent Wolff rearrangement of the diazoketone, catalyzed by metal catalysts (like silver oxide) or by thermal or photochemical means, to generate a ketene. libretexts.orgchemeurope.comorganic-chemistry.org This ketene is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.org

Despite its utility, the Arndt-Eistert reaction has significant drawbacks, primarily concerning the use of diazomethane, which is highly toxic, thermally unstable, and potentially explosive. wikipedia.orgchemeurope.comrsc.org This has spurred the development of safer and more efficient alternatives.

Alternatives to Arndt-Eistert Homologation:

Kowalski Ester Homologation: This method is considered a safer alternative as it avoids the use of diazomethane. libretexts.orgorganic-chemistry.org It utilizes ynolates generated from α,β-unsaturated esters to achieve the one-carbon chain extension.

Cyanation Reaction: This pathway involves converting an N-protected α-amino alcohol into its corresponding mesylate or tosylate derivative. A subsequent SN2 displacement with a cyanide source (e.g., sodium or potassium cyanide) introduces the nitrile group, which can then be hydrolyzed to the carboxylic acid. However, this method requires the use of highly toxic cyanide salts. rsc.org

Radical-Based One-Pot Processes: A one-pot conversion of α-amino acids to β-amino acid derivatives can be achieved through a sequence initiated by a tandem radical decarboxylation-oxidation reaction. The resulting acyliminium ion is trapped by silyl ketenes to afford the β-amino ester. This method is operationally simple and avoids the purification of intermediates. acs.orgresearchgate.net

Visible-Light Photoredox Catalysis: An innovative two-step process uses visible-light photoredox catalysis to generate diverse β-amino acids from α-amino acid derivatives and phosphonium (B103445) ylides. thieme-connect.com This method proceeds through a radical-polar crossover mechanism. thieme-connect.com

A study by Long et al. (2024) describes a safe and efficient method for synthesizing enantiopure N-Boc-β³-amino acid methyl esters that avoids both the Arndt-Eistert and cyanation reactions. rsc.orgnih.gov Their approach involves a two-carbon elongation via a Wittig-type reaction, followed by reduction, isomerization, oxidative cleavage, and methylation. nih.gov

| Homologation Method | Key Reagents | Advantages | Disadvantages | Citations |

| Arndt-Eistert Synthesis | Acid chloride, Diazomethane, Metal catalyst (e.g., Ag₂O) | Widely applicable, preserves stereochemistry. | Uses highly toxic and explosive diazomethane. | wikipedia.orglibretexts.orgchemeurope.com |

| Kowalski Ester Homologation | Ynolates | Avoids diazomethane. | May involve strong bases and cryogenic temperatures. | libretexts.orgorganic-chemistry.org |

| Cyanation Reaction | N-protected α-amino alcohol, Mesyl/Tosyl chloride, NaCN/KCN | Established procedure. | Uses highly toxic cyanide reagents. | rsc.org |

| Radical One-Pot Process | α-amino acid, Silyl ketenes, Iodine (catalytic) | Operationally simple, one-pot procedure. | May have substrate scope limitations. | acs.orgresearchgate.net |

| Wittig-Type Elongation | Methoxyphosphonium ylide, DIBAL-H, NaIO₄ | Safe, efficient, scalable. | Multi-step process. | nih.gov |

Stereoselective and Enantioselective Synthetic Approaches

The biological activity of β-amino acids is often dependent on their stereochemistry. Therefore, developing methods to synthesize these compounds in an enantiomerically pure form is of paramount importance.

Chiral Auxiliaries and Asymmetric Catalysis in Propionic Acid Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org Evans' oxazolidinone auxiliaries are a prominent example, widely used in asymmetric synthesis. researchgate.netsigmaaldrich.com For instance, an N-acyl oxazolidinone can be enolized and then alkylated; the steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched carboxylic acid. mdpi.com

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov Key strategies for the asymmetric synthesis of β-amino acids include:

Asymmetric Hydrogenation: The hydrogenation of β-dehydroamino acid derivatives using chiral transition metal catalysts (e.g., complexes of rhodium or iridium) is a highly efficient and atom-economical method to produce β-amino acids with excellent enantioselectivities. rsc.orghilarispublisher.com

Asymmetric Mannich Reaction: The catalytic asymmetric Mannich reaction, which involves the addition of an enolate to an imine, is a powerful tool for forming C-C and C-N bonds simultaneously. rsc.org Chiral Lewis acid complexes and organocatalysts have been successfully employed to catalyze this reaction with high stereocontrol. nih.govrsc.org

Asymmetric Conjugate Addition: This involves the addition of either carbon or nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. rsc.org Chiral metal catalysts can control the stereochemistry of the addition, leading to enantiomerically enriched β-amino acid precursors. rsc.orghilarispublisher.com

A recently developed approach utilizes a confined imidodiphosphorimidate (IDPi) catalyst for the asymmetric aminomethylation of bis-silyl ketene acetals, providing direct access to free β²-amino acids in high yields and enantioselectivities. acs.org

Chemoenzymatic Transformations for Enantiopure β-Amino Acids

Biocatalysis, using isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and exhibit remarkable stereo-, regio-, and chemoselectivity.

Transaminases (or aminotransferases) are pyridoxal 5'-phosphate-dependent enzymes that catalyze the transfer of an amino group from a donor to an acceptor substrate. nih.gov They can be used in two main ways to produce enantiopure β-amino acids:

Kinetic Resolution: A racemic mixture of a β-amino acid is subjected to the enzyme, which selectively deaminates one enantiomer, allowing for the separation of the remaining, unreacted enantiomer.

Asymmetric Synthesis: A prochiral β-keto acid is converted directly into a single enantiomer of the corresponding β-amino acid. nih.gov

Lipases are another class of enzymes widely used in chemoenzymatic synthesis. For example, Candida antarctica lipase A (CAL-A) has been used for the enantioselective N-acylation of racemic β-amino esters. researchgate.net The enzyme selectively acylates one enantiomer, producing an N-acyl-β-amino ester that can be easily separated from the unreacted enantiomer. researchgate.net Similarly, a one-pot photoenzymatic synthesis has been reported that combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction to yield optically pure products. nih.gov

| Enzyme Class | Reaction Type | Substrate(s) | Product | Citations |

| Transaminase | Asymmetric Synthesis | Prochiral β-keto acid | Enantiopure β-amino acid | nih.gov |

| Transaminase | Kinetic Resolution | Racemic β-amino acid | Enantiopure β-amino acid | nih.gov |

| Lipase (e.g., CAL-A) | Enantioselective N-acylation | Racemic β-amino ester | Enantiopure β-amino ester and N-acyl derivative | researchgate.net |

Derivatization from Naturally Occurring α-Amino Acids

Naturally occurring α-amino acids represent an abundant and inexpensive source of chirality. nih.gov Several methods have been developed to convert these readily available starting materials into valuable β-amino acids while retaining or controlling the stereochemistry.

The Arndt-Eistert homologation is a primary example of this strategy, directly converting an N-protected α-amino acid into the corresponding β-amino acid with an additional carbon atom in the backbone. wikipedia.orgrsc.org The Wolff rearrangement step in this sequence has been shown to proceed with the preservation of the stereochemistry at the α-carbon, which becomes the β-carbon in the product. libretexts.org

Other methods include multi-step sequences that begin with the reduction of the carboxylic acid of an N-protected α-amino acid to an alcohol. The resulting amino alcohol can then be converted into a β-amino cyanide via its tosylate or mesylate, followed by hydrolysis to the β-amino acid. hilarispublisher.com This approach effectively elongates the carbon chain by one atom while utilizing the inherent chirality of the starting material.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and related compounds, these principles can be applied in several ways.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric catalysis is inherently more atom-economical than the use of stoichiometric chiral auxiliaries.

Use of Safer Chemicals: A significant driver in developing alternatives to the Arndt-Eistert synthesis is the avoidance of hazardous diazomethane. chemeurope.comrsc.org Similarly, replacing highly toxic reagents like potassium or sodium cyanide is a key green chemistry goal. rsc.org

Catalysis: The use of catalytic reagents (including enzymes) is superior to stoichiometric reagents, as they are used in small amounts and can be recycled and reused. nih.govspringernature.com Iron-catalyzed direct amination of alcohols represents a move away from more precious and toxic heavy metal catalysts. springernature.com

Benign Solvents and Conditions: The use of environmentally friendly solvents, or the elimination of solvents altogether, is a core principle. unife.it Reactions that can be run in water or under solvent-free conditions, such as using microwave irradiation, are considered greener. rsc.org Biocatalytic transformations are particularly advantageous as they are typically performed in aqueous media under mild temperature and pressure conditions. nih.gov

Renewable Feedstocks: Utilizing abundant, bio-based starting materials, such as converting α-amino acids derived from fermentation into β-amino acids, aligns with sustainability goals. nih.govspringernature.com Research into converting renewable resources like lignocellulose into amino acids is an active area of green chemistry. springernature.com

The development of one-pot or tandem reactions, which reduce the number of work-up and purification steps, also contributes to a greener synthesis by minimizing solvent use and waste generation. acs.orgresearchgate.net

Chemical Transformations and Derivatization of N Boc 3 Isopropylamino Propionic Acid

Controlled N-Boc Deprotection Methodologies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The deprotection of the N-Boc group in N-Boc-3-isopropylamino-propionic acid is a critical step in many synthetic routes, enabling the subsequent functionalization of the liberated secondary amine.

The most common method for the deprotection of the N-Boc group is through acid-catalyzed hydrolysis. This reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves protonation of the carbonyl oxygen of the Boc group, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate that readily decarboxylates to yield the free amine.

Commonly employed conditions for Boc deprotection include treatment with a solution of TFA in dichloromethane (B109758) (DCM) or HCl in a solvent like dioxane or ethyl acetate. The concentration of the acid and the reaction temperature can be modulated to control the rate of deprotection, which is particularly important when other acid-sensitive functional groups are present in the molecule. For instance, milder acidic conditions or shorter reaction times might be necessary to prevent the cleavage of other protecting groups or acid-labile esters. The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or water, is also common to trap the liberated tert-butyl cation and prevent potential side reactions, such as the alkylation of sensitive residues.

A variety of acidic reagents can be employed for Boc deprotection, each with its own advantages. For example, p-toluenesulfonic acid (pTSA) has been used as a biodegradable and efficient alternative to TFA for Boc cleavage. Furthermore, solid-supported acid catalysts and Lewis acids like iron(III) salts have been explored to facilitate cleaner and more selective deprotection protocols.

Table 1: General Conditions for Acid-Catalyzed N-Boc Deprotection

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to room temp. | A common and efficient method. |

| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate | Room temp. | Widely used, often as a 4M solution in dioxane. |

| p-Toluenesulfonic acid (pTSA) | Dichloromethane/Tetrahydrofuran | Room temp. | An environmentally friendlier alternative. |

| Iron(III) chloride (FeCl₃) | Acetonitrile | Room temp. | A mild Lewis acid catalyst. |

In the synthesis of complex molecules where multiple amine or other functional groups require protection, an orthogonal protecting group strategy is essential. This approach allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. For this compound, the Boc group is acid-labile, which makes it orthogonal to protecting groups that are removed under different conditions, such as base-labile or hydrogenation-labile groups.

Common orthogonal partners for the Boc group include:

Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile protecting group is stable to acidic conditions used for Boc removal but is readily cleaved by treatment with a mild base like piperidine (B6355638) in dimethylformamide (DMF). This orthogonality is a cornerstone of solid-phase peptide synthesis (SPPS).

Cbz (Carboxybenzyl) or Z: This group is stable to both acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd-C). This allows for the selective deprotection of a Cbz-protected amine while leaving the Boc group on this compound intact, and vice versa.

The implementation of an orthogonal strategy would involve protecting the secondary amine of 3-isopropylamino-propionic acid with a protecting group other than Boc, or using this compound in a synthetic sequence where other functional groups are protected with orthogonal groups. This allows for the sequential unmasking and reaction of different functionalities within the same molecule, enabling the synthesis of complex and multifunctional derivatives.

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the modulation of the compound's physicochemical properties.

Esterification of the carboxylic acid is a common transformation that can be used to generate active esters for further coupling reactions or to create prodrugs with improved pharmacokinetic profiles. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed. However, given the acid-lability of the Boc group, milder methods are often preferred.

Coupling of the carboxylic acid with an alcohol in the presence of a carbodiimide (B86325) coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a mild and efficient route to esters. This method is widely used in the synthesis of active esters, such as N-hydroxysuccinimide (NHS) esters, which are valuable intermediates for amide bond formation.

The synthesis of ester prodrugs aims to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule and potentially enhancing its absorption and distribution. The choice of the alcohol used for esterification can significantly impact the properties of the resulting prodrug, including its rate of hydrolysis back to the active carboxylic acid in vivo.

Table 2: General Methods for Esterification of N-Boc-Amino Acids

| Reagent | Coupling Agent | Solvent | Notes |

|---|---|---|---|

| Alcohol (e.g., Methanol, Ethanol) | Sulfuric Acid (catalytic) | Alcohol (as solvent) | Classical Fischer esterification; risk of Boc deprotection. |

| Alcohol | DCC/DMAP or EDC/DMAP | Dichloromethane (DCM) | Mild conditions, suitable for acid-sensitive substrates. |

| Alkyl Halide | Base (e.g., Cs₂CO₃) | Dimethylformamide (DMF) | Williamson ether synthesis-like esterification. |

The formation of an amide bond by coupling the carboxylic acid of this compound with a primary or secondary amine is a key transformation for the synthesis of peptides, peptidomimetics, and other amide-containing compounds. This reaction is typically facilitated by the use of coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A wide array of coupling reagents is available, including carbodiimides (DCC, EDC), phosphonium (B103445) salts (BOP, PyBOP), and uronium salts (HBTU, HATU). These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve coupling efficiency. The choice of coupling reagent and reaction conditions can be tailored to the specific amine nucleophile and the desired product, with considerations for sterically hindered amines or those with low nucleophilicity. Solvent-free methods using reagents like boric acid have also been explored as green alternatives for amide synthesis.

Table 3: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Solvent |

|---|---|---|---|

| EDC/HOBt | HOBt | DIPEA | DMF, DCM |

| HATU | HOAt | DIPEA, Collidine | DMF, NMP |

| PyBOP | --- | DIPEA | DMF, DCM |

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, N-Boc-3-isopropylamino-propanol. This transformation opens up further synthetic possibilities, as the resulting alcohol can be subjected to a variety of subsequent reactions.

Common reducing agents for carboxylic acids include strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) or milder, more selective borane (B79455) reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BMS). The choice of reducing agent is critical to avoid the reduction of other functional groups that may be present in the molecule. For instance, borane reagents are generally preferred for their chemoselectivity in reducing carboxylic acids in the presence of esters.

Once the primary alcohol is obtained, it can be further functionalized. For example, it can be oxidized back to the aldehyde or carboxylic acid under controlled conditions, or it can be converted into an ether or an ester. The hydroxyl group can also be replaced by other functional groups through nucleophilic substitution reactions after conversion to a good leaving group, such as a tosylate or mesylate.

Reactions Involving the Secondary Amine (Post-Deprotection)

Upon cleavage of the Boc group, typically under acidic conditions, the secondary isopropylamine (B41738) of the resulting 3-isopropylamino-propionic acid becomes available for a wide array of chemical modifications. These reactions are fundamental for introducing structural diversity and for the synthesis of novel derivatives with tailored properties.

Alkylation and Acylation for Capping and Side-Chain Modification

The secondary amine of deprotected this compound serves as a versatile handle for the introduction of various substituents through alkylation and acylation reactions. These modifications are commonly employed to "cap" the amino terminus or to introduce functionalized side-chains that can influence biological activity, solubility, and other key molecular attributes.

Alkylation reactions, typically proceeding via nucleophilic substitution with alkyl halides or reductive amination with aldehydes and ketones, allow for the introduction of a wide range of alkyl groups. These can range from simple methyl or ethyl groups to more complex cyclic or functionalized moieties.

Acylation is another powerful tool for derivatizing the secondary amine. The reaction with acyl chlorides, anhydrides, or activated carboxylic acids leads to the formation of stable amide bonds. This strategy is frequently used to introduce aromatic or heteroaromatic rings, as well as other functional groups that can participate in hydrogen bonding or other molecular interactions. Arylpropionic acid derivatives, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), are often synthesized through such acylation pathways, highlighting the therapeutic potential of these modifications. nih.govresearchgate.net

| Reagent Class | Reaction Type | Resulting Functional Group | Potential Modifications |

| Alkyl Halides | Nucleophilic Substitution | Tertiary Amine | Introduction of linear, branched, or cyclic alkyl chains. |

| Aldehydes/Ketones | Reductive Amination | Tertiary Amine | Installation of diverse substituents from a wide array of commercially available carbonyl compounds. |

| Acyl Chlorides | Acylation | Amide | Capping with aromatic, heteroaromatic, or aliphatic acyl groups. |

| Carboxylic Acids | Amide Coupling | Amide | Formation of amide bonds with a broad range of carboxylic acids, often facilitated by coupling agents. |

Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of 3-isopropylamino-propionic acid, possessing both a secondary amine and a carboxylic acid, makes it an ideal precursor for the synthesis of various heterocyclic scaffolds through intramolecular cyclization reactions. These cyclic structures are prevalent in a vast number of biologically active compounds and natural products.

One common strategy involves the activation of the carboxylic acid, followed by nucleophilic attack by the secondary amine to form a lactam. The ring size of the resulting heterocycle can be controlled by the length of the carbon chain between the amine and the carboxylic acid. In the case of 3-isopropylamino-propionic acid, this would lead to the formation of a six-membered morpholinone-type structure if an additional two-carbon unit is introduced, or other ring systems depending on the specific reaction partners.

Furthermore, intermolecular cyclization reactions can also be employed. For instance, reaction with appropriate bifunctional reagents can lead to the formation of more complex heterocyclic systems. The synthesis of pyrrolidines and other N-heterocycles often utilizes cyclization strategies. organic-chemistry.org For example, a [3+2] cycloaddition approach can be used to construct five-membered rings. researchgate.net The versatility of these cyclization reactions allows for the generation of a wide array of heterocyclic frameworks from the 3-isopropylamino-propionic acid backbone. mdpi.com

| Cyclization Type | Key Transformation | Resulting Heterocycle |

| Intramolecular Amidation | Activation of carboxylic acid followed by nucleophilic attack from the amine. | Lactam (e.g., piperidinone derivative) |

| Intermolecular [3+2] Cycloaddition | Reaction with a suitable three-atom component. | Pyrrolidine or related five-membered heterocycles. |

| Cascade Reactions | Multi-step one-pot transformations involving cyclization. | Complex polycyclic systems. researchgate.net |

N-Arylation Reactions for Aromatic Integration

The introduction of an aryl group onto the secondary amine, known as N-arylation, is a significant transformation that can profoundly impact the electronic and steric properties of the molecule. This modification is crucial for the synthesis of compounds with applications in materials science and medicinal chemistry, as it allows for the integration of aromatic systems that can engage in π-stacking interactions and other key binding phenomena.

The most common methods for N-arylation are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Chan-Lam coupling. mdpi.com The Buchwald-Hartwig reaction typically employs a palladium catalyst to couple the amine with an aryl halide or triflate. The Chan-Lam coupling, on the other hand, utilizes a copper catalyst and couples the amine with a boronic acid. nih.gov These methods are highly efficient and tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction conditions and achieving high yields.

| Reaction Name | Catalyst | Arylating Agent | Key Features |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide/Triflate | Broad substrate scope, high functional group tolerance. mdpi.com |

| Chan-Lam Coupling | Copper | Aryl Boronic Acid | Often proceeds under milder conditions. mdpi.comnih.gov |

| Ullmann Condensation | Copper | Aryl Halide | A classic method, often requiring higher temperatures. mdpi.com |

Applications of N Boc 3 Isopropylamino Propionic Acid As a Building Block in Complex Molecular Architectures

Role in Peptidomimetic and Peptide Analog Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. uminho.ptlongdom.org The incorporation of non-natural amino acids, like N-Boc-3-isopropylamino-propionic acid, is a key strategy in peptidomimetic design. uminho.pt

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and peptidomimetic synthesis, allowing for the stepwise assembly of amino acid residues on a solid support. nih.gov The N-Boc protecting group of this compound is crucial for its use in SPPS. The Boc (tert-butyloxycarbonyl) group protects the amino functionality of the β-amino acid during the coupling reactions, preventing unwanted side reactions. youtube.com

The general cycle of SPPS involves:

Attachment: The first N-Boc protected amino acid is anchored to a solid resin.

Deprotection: The Boc group is removed, typically using a moderately strong acid like trifluoroacetic acid (TFA), to expose the free amine. youtube.com

Coupling: The next N-Boc protected amino acid in the sequence is activated and coupled to the free amine of the resin-bound amino acid.

Repeat: This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

This compound can be readily incorporated into a growing peptide chain using standard SPPS protocols. The bulky isopropyl group on the nitrogen atom may influence the coupling kinetics, potentially requiring optimized coupling reagents or longer reaction times to ensure efficient amide bond formation.

| SPPS Step | Description | Reagents Commonly Used |

| Resin Attachment | Covalent linkage of the first amino acid to the solid support. | Merrifield resin, PAM resin |

| Boc Deprotection | Removal of the N-terminal Boc protecting group. | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) |

| Coupling | Formation of the peptide bond. | DCC, HBTU, HATU, PyBOP |

| Cleavage | Release of the synthesized peptide from the resin. | Strong acids like HF or TFMSA |

This table provides an overview of the general steps and reagents used in Boc-based Solid-Phase Peptide Synthesis.

The incorporation of β-amino acids, such as the 3-isopropylamino-propionic acid residue, into a peptide backbone introduces significant conformational changes compared to natural α-peptides. The additional methylene (B1212753) group in the backbone increases flexibility but also allows for the formation of novel, stable secondary structures. These structures are often distinct from the α-helices and β-sheets found in natural proteins.

The N-isopropyl group of this compound further restricts the conformational freedom of the peptide backbone. This N-alkylation prevents the formation of a hydrogen bond at that position, which can disrupt or stabilize specific secondary structures. uminho.pt By strategically placing such residues, chemists can induce specific turns or helical structures, thereby creating peptidomimetics with well-defined three-dimensional shapes. These defined conformations are often crucial for high-affinity binding to biological targets like receptors and enzymes. nih.gov

A major drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.govnih.gov The incorporation of modified amino acids is a well-established strategy to enhance proteolytic stability. nih.govresearchgate.net

Peptides containing β-amino acid residues, like 3-isopropylamino-propionic acid, are generally more resistant to enzymatic degradation than their natural α-peptide counterparts. nih.gov This is because proteases are highly specific enzymes that recognize and cleave peptide bonds between α-amino acids. The altered backbone geometry of β-peptides hinders their recognition and cleavage by these enzymes. nih.gov

Furthermore, the N-isopropyl group provides an additional layer of steric hindrance, further shielding the adjacent peptide bonds from proteolytic attack. The design principle involves replacing a proteolytically labile amino acid in a peptide sequence with this compound (or its deprotected form) to block cleavage at that site. This can significantly extend the half-life of the peptide in biological systems, enhancing its therapeutic potential. researchgate.net

| Structural Modification | Effect on Proteolytic Stability | Rationale |

| β-Amino Acid Backbone | Increased stability | Altered backbone geometry is not recognized by proteases. nih.gov |

| N-Alkylation (Isopropyl Group) | Increased stability | Steric hindrance prevents protease binding and cleavage. uminho.pt |

| D-Amino Acid Substitution | Increased stability | Proteases are stereospecific and do not typically cleave peptides with D-amino acids. researchgate.net |

This table summarizes strategies for enhancing the proteolytic stability of peptides.

Contributions to Non-Peptidic Small Molecule Synthesis

The utility of this compound extends beyond peptidomimetics into the realm of non-peptidic small molecules, where it can serve as a chiral scaffold or a key intermediate in the synthesis of complex heterocyclic and macrocyclic structures.

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of a vast number of pharmaceuticals. This compound provides a versatile starting material for the synthesis of various nitrogen-containing heterocycles. The protected amino group and the carboxylic acid functionality can be manipulated through a variety of organic reactions to construct ring systems.

For instance, the carboxylic acid can be reduced to an alcohol, which can then participate in cyclization reactions. Alternatively, the Boc-protected amine can be deprotected and subsequently involved in intramolecular reactions to form cyclic amides (lactams) or other heterocyclic structures. The isopropyl group can influence the reactivity and stereochemical outcome of these cyclization reactions.

Macrocycles, large cyclic molecules, are of significant interest in drug discovery due to their ability to bind to challenging protein targets. This compound can be used as a building block in the synthesis of macrocyclic peptides and non-peptidic macrocycles. The linear precursor containing this residue can be synthesized and subsequently cyclized through head-to-tail amide bond formation or other macrocyclization strategies. nih.gov

Foldamers are synthetic oligomers that adopt well-defined, folded conformations reminiscent of proteins. The incorporation of N-substituted β-amino acids like 3-isopropylamino-propionic acid can enforce specific folding patterns in a synthetic polymer chain. The steric bulk of the isopropyl group and the altered backbone geometry can direct the oligomer to fold into stable helical or sheet-like structures, creating novel materials with potential applications in catalysis, molecular recognition, and nanotechnology.

Utilization in Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. The use of well-defined building blocks is central to this approach, and this compound serves as an excellent scaffold for generating chemical libraries, particularly those based on peptide-like structures or peptidomimetics.

The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique widely employed in the creation of peptide libraries. nih.govpeptide.com This acid-labile protecting group allows for the stepwise addition of amino acid residues to a growing chain anchored on a solid support. organic-chemistry.org The general process involves the deprotection of the N-terminal Boc group with a mild acid, followed by the coupling of the next N-Boc-protected amino acid. This cycle is repeated to assemble the desired sequence. The isopropyl group on this compound introduces valuable steric bulk and hydrophobicity, which can significantly influence the conformation and binding properties of the library members.

The incorporation of β-amino acids like this compound into peptide backbones is of particular interest in the development of peptidomimetics. These modified peptides often exhibit enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts, a crucial attribute for potential therapeutic agents. nih.gov By introducing this building block into a combinatorial library, researchers can generate a collection of novel peptidomimetics with potentially improved pharmacokinetic profiles.

Key Steps in Solid-Phase Synthesis for Library Generation:

| Step | Description | Reagents Commonly Used |

| Resin Loading | The first amino acid (or building block) is attached to a solid support (resin). | N/A |

| Deprotection | The N-terminal Boc protecting group is removed to allow for the next coupling reaction. | Trifluoroacetic acid (TFA) in dichloromethane (DCM) |

| Coupling | The next N-Boc-protected amino acid is activated and coupled to the deprotected N-terminus of the resin-bound chain. | Coupling reagents (e.g., HBTU, HATU), a tertiary amine base (e.g., DIEA) |

| Washing | The resin is washed to remove excess reagents and byproducts. | Solvents like dimethylformamide (DMF) and DCM |

| Cleavage | The completed molecule is cleaved from the solid support, and side-chain protecting groups are removed. | Strong acids (e.g., HF, TFMSA) |

The systematic incorporation of this compound and other diverse building blocks allows for the creation of vast libraries of compounds that can be screened for a wide range of biological activities, accelerating the discovery of new drug leads. nih.gov

Conjugation Chemistry for Advanced Bioconjugates and Hybrid Molecules

Conjugation chemistry involves the covalent linking of two or more molecules to create a new entity with combined or enhanced properties. This compound is a valuable tool in this field, enabling the synthesis of advanced bioconjugates and hybrid molecules.

The carboxylic acid functional group of this compound provides a convenient handle for conjugation. After deprotection of the Boc group, the secondary amine can also be utilized for further functionalization. This dual functionality allows it to act as a linker, connecting different molecular entities. For instance, it can be used to attach a peptide sequence to a small molecule drug, a fluorescent dye, or a larger biomolecule like a protein.

Common Conjugation Strategies Utilizing Carboxylic Acids:

| Reaction Type | Activating Reagent | Resulting Linkage |

| Amide Bond Formation | Carbodiimides (e.g., EDC, DCC) often with an additive (e.g., NHS, HOBt) | Amide |

| Ester Formation | Not typically used for bioconjugation due to instability | Ester |

The Boc protecting group plays a crucial role in these synthetic routes by ensuring that the amino group remains unreactive during the conjugation of the carboxylic acid moiety. Once the desired conjugation is achieved, the Boc group can be readily removed under acidic conditions to reveal the amine for subsequent modifications or to impart specific properties to the final bioconjugate. This controlled, stepwise approach is essential for the construction of well-defined and functional bioconjugates and hybrid molecules.

Advanced Analytical and Spectroscopic Characterization of N Boc 3 Isopropylamino Propionic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N-Boc-3-isopropylamino-propionic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

In ¹H NMR spectroscopy, the protons of the tert-butoxycarbonyl (Boc) group typically appear as a sharp singlet around 1.4 ppm. researchgate.net The protons of the isopropyl group exhibit characteristic splitting patterns: a doublet for the two methyl groups and a septet for the methine proton. The methylene (B1212753) protons of the propionic acid backbone appear as multiplets, with their chemical shifts influenced by the adjacent nitrogen and carbonyl groups, generally resonating in the 2.0-3.0 ppm region. libretexts.org The N-H proton of the carbamate can sometimes be observed, though its signal may be broad. researchgate.net

¹³C NMR spectroscopy complements the proton data. The carbonyl carbon of the carboxylic acid is typically found in the 170-180 ppm range, while the carbamate carbonyl of the Boc group resonates around 155 ppm. mdpi.com The quaternary carbon of the Boc group appears near 80 ppm, and its three methyl carbons produce a strong signal around 28 ppm. mdpi.com The carbons of the isopropyl group and the propionic acid backbone provide further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar N-Boc protected amino acids.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carboxylic Acid (-COOH) | 10-12 (broad s) | 170-180 |

| Boc Carbonyl (-COO-) | - | ~155 |

| Boc Quaternary C | - | ~80 |

| Boc Methyl (-C(CH₃)₃) | ~1.4 (s, 9H) | ~28 |

| Isopropyl Methine (-CH(CH₃)₂) | Multiplet | 45-55 |

| Isopropyl Methyl (-CH(CH₃)₂) | Doublet | 20-25 |

| Propionate α-CH₂ | Multiplet | 30-40 |

| Propionate β-CH₂ | Multiplet | 40-50 |

| N-H | Variable (broad) | - |

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a vital tool for determining the precise molecular weight of this compound and for elucidating its fragmentation pathways, which further confirms its structure. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap MS, provide highly accurate mass measurements, typically with errors of less than 5 ppm, allowing for the confident determination of the elemental composition. lcms.cznih.gov

Under electrospray ionization (ESI), the molecule can be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. A characteristic fragmentation pattern for N-Boc protected compounds involves the loss of the Boc group. niscpr.res.in This can occur through the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). Other common fragmentations include the loss of carbon dioxide (44 Da) from the carboxylic acid group and cleavages along the propionic acid backbone.

Table 2: Expected m/z Values for Key Fragments of this compound in ESI-MS/MS (Based on a molecular weight of 231.29 g/mol )

| Fragment Ion | Proposed Loss | Expected m/z ([M+H]⁺) |

| [M+H]⁺ | - | 232.15 |

| [M+H - C₄H₈]⁺ | Loss of isobutylene | 176.09 |

| [M+H - Boc]⁺ | Loss of Boc group | 132.10 |

| [M+H - CO₂]⁺ | Loss of carbon dioxide | 188.16 |

| [M+H - H₂O]⁺ | Loss of water | 214.14 |

Analysis of these fragmentation patterns provides a molecular fingerprint that is valuable for structural confirmation and for identifying the compound in complex mixtures. nih.gov

Chiral Chromatography (HPLC, SFC) for Enantiomeric Purity Analysis

Since this compound is a chiral molecule, assessing its enantiomeric purity is crucial, particularly in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for separating and quantifying enantiomers.

These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown broad applicability for the separation of N-protected amino acids. nih.govresearchgate.netsigmaaldrich.com

For HPLC analysis, both normal-phase and reversed-phase modes can be effective. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) for normal-phase, or acetonitrile/methanol and water/buffer for reversed-phase, is optimized to achieve the best resolution. sigmaaldrich.com

SFC is often considered a "green" alternative to HPLC, using supercritical CO₂ as the main mobile phase component, which reduces organic solvent consumption. nih.gov It frequently provides faster separations and higher efficiency. The addition of a small amount of a polar modifier, such as methanol or ethanol, is usually necessary to achieve separation on the chiral column. researchgate.net

Table 3: Typical Chiral Chromatography Conditions for Enantiomeric Purity Analysis

| Parameter | Chiral HPLC | Chiral SFC |

| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak® series) | Polysaccharide-based CSP (e.g., Chiralpak® series) |

| Mobile Phase | Hexane/Isopropanol (Normal Phase); Acetonitrile/Water with additives (Reversed Phase) | CO₂/Methanol (or other alcohol) |

| Detection | UV (typically at 210-220 nm) | UV, Evaporative Light Scattering Detector (ELSD) |

| Goal | Baseline separation of enantiomers to determine enantiomeric excess (ee%) | Fast and efficient baseline separation of enantiomers |

The successful development of a chiral separation method allows for the accurate determination of the enantiomeric excess (ee), a critical quality attribute for chiral compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule.

In the IR spectrum of this compound, a very broad absorption band is expected in the 2500-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid typically appears as a strong band between 1700 and 1730 cm⁻¹. spectroscopyonline.com The C=O stretch of the Boc group's carbamate is also a strong absorption, usually found at a slightly lower wavenumber, around 1680-1700 cm⁻¹. wiley-vch.de The N-H stretch of the carbamate is observed in the 3300-3500 cm⁻¹ region. Other characteristic absorptions include C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations between 1000 and 1300 cm⁻¹. mdpi.comspectroscopyonline.com

Raman spectroscopy provides complementary information. While C=O stretching vibrations are also visible in Raman spectra, non-polar bonds, such as C-C and C-H, often produce stronger signals than in IR spectroscopy. This can be useful for analyzing the hydrocarbon backbone of the molecule.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3500 | Broad, Strong |

| Carboxylic Acid C=O | Stretch | 1700-1730 | Strong |

| Carbamate N-H | Stretch | 3300-3500 | Medium |

| Carbamate C=O | Stretch | 1680-1700 | Strong |

| Alkane C-H | Stretch | 2850-2960 | Medium-Strong |

| Carboxylic Acid C-O | Stretch | 1210-1320 | Medium |

| Carboxylic Acid O-H | Bend (out-of-plane) | ~920 | Broad, Medium |

Together, IR and Raman spectra offer a rapid and non-destructive method to confirm the presence of the key functional groups defining the structure of this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net

Crucially, for a chiral molecule, X-ray crystallography can be used to determine its absolute stereochemistry (i.e., whether it is the R or S enantiomer), provided that the crystal is non-centrosymmetric and often with the presence of a heavy atom or by using anomalous dispersion effects. researchgate.net

The resulting crystal structure also reveals information about the molecule's conformation—the preferred spatial arrangement of its atoms. It would show, for example, the orientation of the bulky Boc and isopropyl groups relative to the propionic acid backbone. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and carbamate groups, which dictate the solid-state properties of the compound. researchgate.net While no public crystal structure for this specific compound is currently available, the data obtained from such an analysis would be invaluable for understanding its conformational preferences and intermolecular interactions.

Theoretical and Computational Investigations of N Boc 3 Isopropylamino Propionic Acid

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis is typically initiated by systematically rotating the key dihedral angles within the molecule to generate a series of possible conformers. The energy of each conformer is then calculated using molecular mechanics force fields. The resulting data can be plotted on a potential energy surface, highlighting the low-energy, and therefore most probable, conformations. For N-Boc-3-isopropylamino-propionic acid, the key dihedral angles would include those around the C-C bond of the propionic acid backbone and the C-N bonds of the amino group.

Molecular Dynamics (MD) Simulations offer a more dynamic picture of the conformational behavior of this compound in a simulated environment, such as in a solvent like water. These simulations track the movements of each atom in the molecule over time, governed by the forces described by a force field. By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently visited conformational states. MD simulations can also reveal the dynamic interplay between the solute and solvent molecules, providing insights into solvation effects.

A representative data table from a hypothetical conformational analysis is presented below:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Occurrence in MD Simulation (%) |

| 1 | 0.00 | -175 | 45 |

| 2 | 1.25 | 65 | 30 |

| 3 | 2.50 | 180 | 15 |

| 4 | 3.75 | -60 | 10 |

This data is illustrative and intended to represent typical findings from such a study.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of this compound. These calculations can predict a wide range of molecular properties that are essential for understanding its reactivity.

Methods such as Density Functional Theory (DFT) are commonly employed to optimize the geometry of the molecule and to calculate its electronic properties. These properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding its intermolecular interactions.

The following table summarizes hypothetical data from quantum chemical calculations on this compound:

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

This data is illustrative and based on typical values for similar organic molecules.

Docking and Molecular Modeling Studies of Derivatives in Biological Systems

While direct studies on this compound may be limited, molecular docking and modeling studies of structurally similar propionic acid derivatives provide valuable insights into their potential biological targets. nih.govnih.gov These computational techniques are instrumental in drug discovery, allowing for the prediction of how a ligand (in this case, a derivative of this compound) might bind to the active site of a protein.

Molecular Docking simulations predict the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. For instance, derivatives of propionic acid have been studied for their potential to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammation. nih.govresearchgate.net

Molecular Modeling encompasses a broader range of computational techniques that can be used to study the interactions between a ligand and its biological target in greater detail. This can include analyzing the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

A hypothetical docking study of an this compound derivative against a target protein might yield the following results:

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.2 | TYR 355, ARG 120 |

| Derivative B | -7.5 | SER 530, LEU 352 |

| Derivative C | -6.9 | VAL 434, GLY 526 |

This data is for illustrative purposes and represents plausible outcomes of a docking study.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts can be compared with experimental NMR data to aid in the assignment of peaks and to verify the compound's structure.

IR Spectroscopy: Computational methods can also calculate the vibrational frequencies of the molecule, which correspond to the absorption bands observed in an IR spectrum. This can help in identifying the characteristic functional groups present in the molecule.

The table below shows a hypothetical comparison between predicted and experimental spectroscopic data for this compound:

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) - CH | 3.9 | 4.1 |

| ¹³C NMR Chemical Shift (ppm) - C=O | 175.2 | 176.5 |

| IR Frequency (cm⁻¹) - C=O stretch | 1710 | 1715 |

This data is illustrative and demonstrates the typical level of agreement between predicted and experimental values.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of β-amino acids, particularly those with specific N-substituents like N-Boc-3-isopropylamino-propionic acid, is an area of active research. Traditional methods can be lengthy and sometimes require harsh reagents. Consequently, the development of novel catalytic systems is a priority to enhance efficiency, safety, and scalability.

Recent strategies have moved beyond classical approaches like the Arndt–Eistert homologation, which uses hazardous reagents. rsc.orgillinois.edu Modern research focuses on metal-catalyzed and biocatalytic methods. For instance, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines are emerging as powerful tools for synthesizing β-amino acid derivatives. illinois.edu These methods utilize simple starting materials and offer pathways to a diverse range of structures. illinois.edu

Furthermore, chemoenzymatic and photoenzymatic strategies are showing significant promise. One-pot photoenzymatic processes can achieve enantioselective C(sp³)–H functionalization of N-heterocyclic structures, a concept that could be adapted for β-amino acid synthesis. nih.govrsc.org This approach combines light-driven reactions with highly selective biocatalytic steps, offering a mild and efficient route to chiral building blocks. nih.gov The synthesis of enantiopure N-Boc-β³-amino acid methyl esters has been demonstrated using methods that avoid toxic reagents, highlighting a trend towards safer and more sustainable chemical production. rsc.orgrsc.orgresearchgate.net

| Catalytic Strategy | Description | Key Advantages | Potential Relevance |

|---|---|---|---|

| Palladium-Catalyzed Aminocarbonylation | Intermolecular aminocarbonylation of alkenes using a palladium catalyst and a hypervalent iodine reagent under a carbon monoxide atmosphere. illinois.edu | Utilizes simple building blocks; applicable to unactivated olefins. illinois.edu | Direct synthesis from alkene precursors. |

| Nickel-Catalyzed Carboxylation | Carboxylation of aziridines using a nickel catalyst to form β-amino acids. illinois.edu | High functional group tolerance; provides access to a wide range of mono-substituted β-amino acids. illinois.edu | Alternative route from cyclic amine precursors. |

| Photoenzymatic Cascades | Combines a photochemical reaction for initial functionalization with a stereoselective enzymatic transformation in a one-pot process. nih.gov | High enantioselectivity (>99% ee); mild reaction conditions; operational simplicity. nih.gov | Asymmetric synthesis of chiral β-amino acids. |

| Confined Acid Catalysis | An imidodiphosphorimidate (IDPi) catalyst enables the asymmetric aminomethylation of bis-silyl ketene acetals to produce free β²-amino acids. acs.org | Scalable, one-pot approach; simple purification and catalyst recovery. acs.org | Direct synthesis of unprotected β-amino acids with high enantioselectivity. |

Expanded Applications in Material Science and Polymer Chemistry

The use of amino acids as monomers for the synthesis of biodegradable polymers is a rapidly growing field, driven by the need for sustainable and biocompatible materials. nih.govresearchgate.netnih.gov this compound serves as a valuable building block in this domain. The Boc group provides temporary protection of the amine functionality, which is essential for controlled polymerization.

One of the most effective methods for producing synthetic polypeptides is the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). pku.edu.cnrsc.orgresearchgate.netmdpi.com this compound can be converted into its corresponding NCA, which can then be polymerized to create polymers with unique characteristics. The isopropylamino side chain can influence the polymer's physical properties, such as hydrophobicity, thermal stability, and degradation rate.

These amino acid-based polymers, sometimes called pseudo-proteins, release α- or β-amino acids upon biodegradation, which can promote regenerative processes in tissues with low immunogenicity. By incorporating this compound, novel biodegradable polyesters, polyamides, and poly(amide-esters) can be designed for a range of biomedical applications, including drug delivery, tissue engineering, and medical implants. nih.govresearchgate.netnih.gov The ability to tune material properties by selecting specific amino acid monomers makes this a highly versatile approach. nih.gov

| Polymer Type | Synthesis Method | Role of this compound | Potential Applications |

|---|---|---|---|

| Functional Polypeptides | Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs). mdpi.com | Serves as a functional monomer after conversion to an NCA. | Biomimetic materials, hydrogels, functional surfaces. |

| Biodegradable Polyesters | Polycondensation. researchgate.net | Acts as a diol or diacid precursor to be incorporated into the polymer backbone. | Sutures, stents, tissue scaffolds. nih.govnih.gov |

| Poly(amide-esters) | Melt or solution polycondensation. nih.gov | Provides both amide and carboxylic acid functionalities for polymerization. | Controlled drug release matrices, degradable packaging. |

Integration into Mechanistic Studies of Biological Processes

Unnatural amino acids (UAAs) are powerful tools for probing the mechanisms of biological processes. tocris.comnih.govsemanticscholar.org By incorporating them into peptides and proteins, researchers can study protein structure, dynamics, and interactions with greater precision. tocris.com this compound, as a precursor to the unnatural β-amino acid 3-isopropylamino-propionic acid, can be integrated into peptide chains to create peptidomimetics with enhanced properties.

β-amino acids are known to alter the conformational dynamics and proteolytic susceptibility of peptides. acs.org Peptides containing β-amino acids (α/β-peptides or β-peptides) often adopt unique secondary structures and are resistant to degradation by proteases, which makes them excellent candidates for studying biological systems and for therapeutic development. nih.govworldscientific.com

Incorporating 3-isopropylamino-propionic acid into a bioactive peptide sequence could be used to:

Study Enzyme-Substrate Interactions: By replacing a natural amino acid with this β-amino acid at an enzyme's active site, one can investigate the structural requirements for binding and catalysis. The altered backbone and side chain can disrupt or modify interactions, providing insight into the enzyme's mechanism.

Probe Protein Folding: The introduction of a β-amino acid can influence the folding pathway and stability of a peptide or protein. nih.gov This allows for the study of forces that govern protein conformation.

Investigate Protein-Protein Interactions: Peptides that mimic protein binding domains are crucial for studying interaction networks. An α/β-peptide containing 3-isopropylamino-propionic acid could be used to create a stable mimic of a binding epitope, helping to elucidate the structural basis of the interaction. acs.org

| Area of Study | Methodology | Role of 3-isopropylamino-propionic acid | Research Goal |

|---|---|---|---|

| Enzymology | Incorporate into a peptide substrate or inhibitor. | Acts as a structural probe to test the specificity of proteases or other enzymes. | Elucidate catalytic mechanisms and design specific inhibitors. acs.org |

| Protein Folding | Synthesize peptides with defined α/β-patterns. nih.gov | Induces specific secondary structures (e.g., helices, sheets) and increases stability. | Understand the principles of peptide folding and stability. |

| Protein-Protein Interactions | Design α/β-peptide mimics of protein binding domains. | Provides a proteolytically stable scaffold to present key binding residues. nih.gov | Map interaction interfaces and develop modulators of protein interactions. |

| Cell Penetration | Attach to oligoarginine or other cell-penetrating sequences. | Enhances stability against degradation while maintaining the ability to cross cell membranes. acs.org | Develop robust molecular probes for intracellular imaging and delivery. |

Exploration of this compound in Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic toxicity. broadpharm.combiotechinformers.combiochempeg.comcreativepegworks.comproteogenix.science Antibody-drug conjugates (ADCs) are a prominent class of targeted therapies, consisting of a monoclonal antibody linked to a potent cytotoxic payload. nih.govnih.gov The linker component is critical, as it must remain stable in circulation but release the drug upon reaching the target cell.

This compound is a candidate for the development of novel linkers for ADCs. The Boc group is a standard protecting group used during the multi-step synthesis of complex drug-linker constructs. nbinno.compeptide.com After deprotection, the resulting 3-isopropylamino-propionic acid can be incorporated into either cleavable or non-cleavable linkers.

Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the drug, which remains attached to the linker and a single amino acid residue. biotechinformers.combiochempeg.com A non-cleavable linker incorporating 3-isopropylamino-propionic acid could offer enhanced plasma stability, potentially leading to a wider therapeutic window. biochempeg.comproteogenix.science

The hydrophobicity and steric bulk of the isopropylamino group could be fine-tuned to optimize the solubility and aggregation properties of the final ADC, which are critical parameters for successful therapeutic development. nih.gov

| Linker Strategy | Mechanism of Drug Release | Potential Role of 3-isopropylamino-propionic acid | Advantages |

|---|---|---|---|